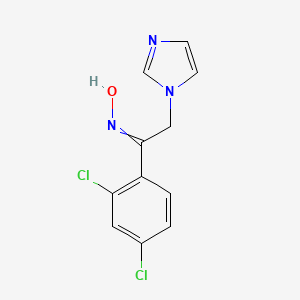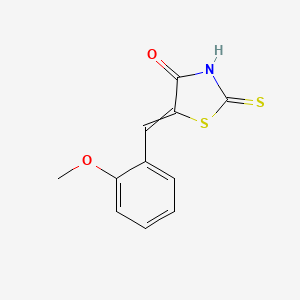![molecular formula C22H20O4 B12455691 9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that combines a xanthene core with a phenyl group substituted with a prop-2-yn-1-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol and a cyclic ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yloxy Group: The phenyl group is then functionalized with a prop-2-yn-1-yloxy group through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Final Assembly: The final step involves the coupling of the functionalized phenyl group with the xanthene core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out to replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for studying biological processes.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, allowing for the covalent modification of biological targets. This can lead to the inhibition or activation of specific pathways, depending on the context.
類似化合物との比較
Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains a prop-2-yn-1-yloxy group and is used for chemical probe synthesis.
2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Another compound with prop-2-yn-1-yloxy groups, used in materials science.
Uniqueness
9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its xanthene core, which imparts specific photophysical properties. This makes it particularly useful in applications requiring fluorescence or other optical properties.
特性
分子式 |
C22H20O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
9-(2-prop-2-ynoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C22H20O4/c1-2-13-25-17-10-4-3-7-14(17)20-21-15(23)8-5-11-18(21)26-19-12-6-9-16(24)22(19)20/h1,3-4,7,10,20H,5-6,8-9,11-13H2 |
InChIキー |
JKUSJDFRQGEHGE-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC=CC=C1C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)


![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
